

A Structural and Functional Comparison of MfnB with Other Aldolase Enzymes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methanofuran**

Cat. No.: **B1240204**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the **methanofuran** biosynthetic enzyme MfnB, a type I aldolase, with other well-characterized aldolase enzymes. We will delve into a structural and functional comparison, supported by experimental data, to highlight the unique characteristics of MfnB and its relationship to the broader aldolase superfamily. This information is intended to be a valuable resource for researchers in enzymology, metabolic engineering, and drug development.

Introduction to MfnB and the Aldolase Superfamily

MfnB, or 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate synthase, is a crucial enzyme in the biosynthesis of **methanofuran**, a C1 carrier coenzyme essential for methanogenesis in certain archaea.^[1] It catalyzes the condensation of two molecules of glyceraldehyde-3-phosphate (GA-3-P) to form 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P), a key furan-containing intermediate.^[2] MfnB belongs to the Class I aldolase family, which is characterized by the formation of a Schiff base intermediate with a substrate via a conserved lysine residue in the active site.^[2]

The aldolase superfamily of enzymes is ubiquitous in nature and plays a central role in carbohydrate metabolism. These enzymes catalyze reversible aldol addition and cleavage reactions, facilitating the formation and breaking of carbon-carbon bonds. Aldolases are broadly categorized into two classes based on their catalytic mechanism. Class I aldolases, typically found in animals and plants, utilize a Schiff base intermediate. In contrast, Class II

aldolases, common in bacteria and fungi, are metal-dependent, usually requiring a divalent cation like Zn²⁺ to polarize the substrate.[\[1\]](#)

This guide will focus on comparing the structural and functional properties of MfnB from the hyperthermophilic archaeon *Methanocaldococcus jannaschii* with representative Class I and Class II fructose-1,6-bisphosphate aldolases (FBAs), which are key enzymes in glycolysis and gluconeogenesis.

Structural Comparison

The overall three-dimensional structure of aldolase enzymes is remarkably conserved, with most adopting a $(\beta/\alpha)8$ -barrel, also known as a TIM barrel fold. This structure consists of eight parallel β -strands forming a central barrel, surrounded by eight α -helices. The active site is located at the C-terminal end of the β -barrel.

The crystal structure of MfnB from *Methanocaldococcus jannaschii* (gene locus MJ1099) has been determined at 1.7 Å resolution, confirming its classic TIM barrel fold.[\[1\]](#) A detailed comparison of its structural features with other well-characterized aldolases is presented below.

Table 1: Structural Comparison of MfnB and Other Aldolase Enzymes

Feature	MfnB (<i>M. jannaschii</i>)	Human Aldolase A (Class I)	Human Aldolase B (Class I)	Rabbit Muscle Aldolase (Class I)	<i>E. coli</i> Fructose-Bisphosphate Aldolase (Class II)
PDB ID	Not explicitly found in searches	1ALD, 4ALD	1QO5	1J4E	1DOS
Overall Fold	(β/α)8 TIM barrel[1]	(β/α)8 TIM barrel	(β/α)8 TIM barrel	(β/α)8 TIM barrel	(β/α)8 TIM barrel
Quaternary Structure	Homodecamer (Dimer of pentamers)[1]	Homotetramer	Homotetramer	Homotetramer	Homodimer
Active Site - Key Residues	base), Asp, Glu (acid/base catalysis)	Lys229 Conserved Lys (Schiff base), Asp33 (proton abstraction), Glu187 (acid/base catalysis)	Lys229 (Schiff base), Asp33 (proton abstraction), Glu187 (acid/base catalysis)	Lys229 (Schiff base), Asp33 (proton abstraction), Glu187 (acid/base catalysis)	His, Asp, Asn (metal coordination), Glu182 (enolization)
Substrate Binding	Binds two molecules of glyceraldehyde-3-phosphate	Binds fructose-1,6-bisphosphate	Binds fructose-1,6-bisphosphate and fructose-1-phosphate	Binds fructose-1,6-bisphosphate	Binds fructose-1,6-bisphosphate

Functional and Kinetic Comparison

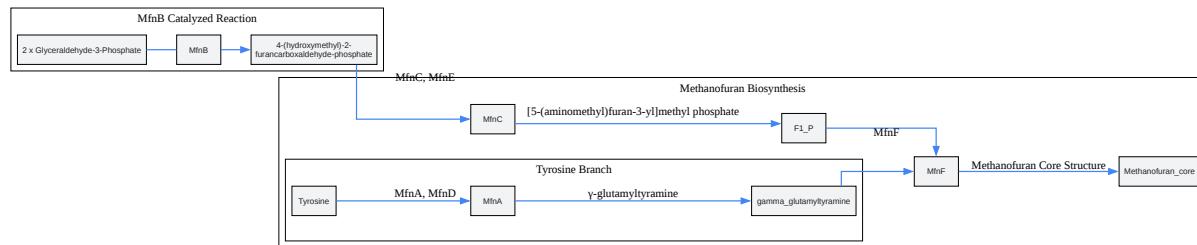
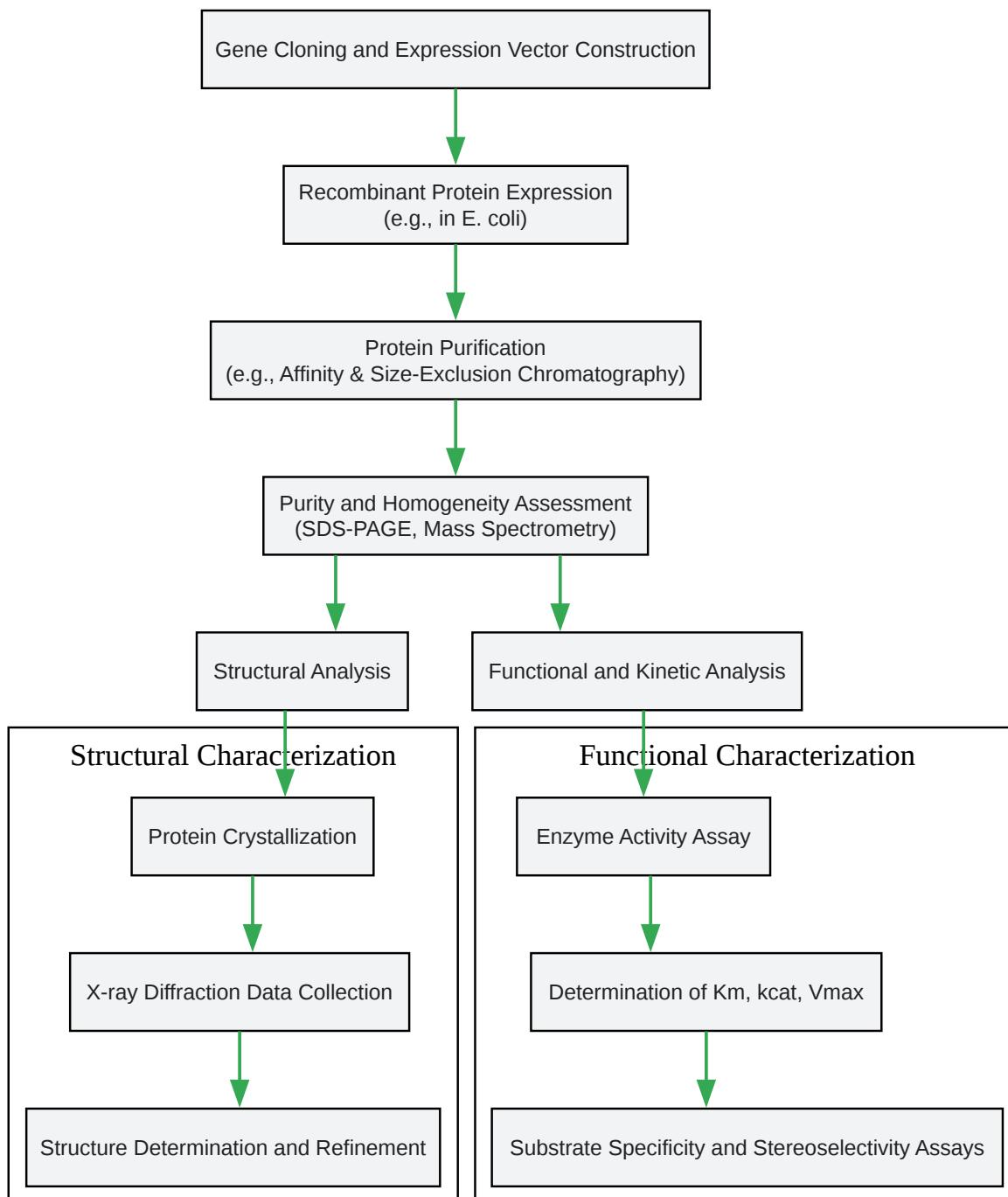

While sharing a common catalytic mechanism, Class I aldolases exhibit variations in substrate specificity and kinetic parameters, often reflecting their specific metabolic roles. MfnB's function in a biosynthetic pathway contrasts with the primarily catabolic and anabolic roles of FBAs in central metabolism.

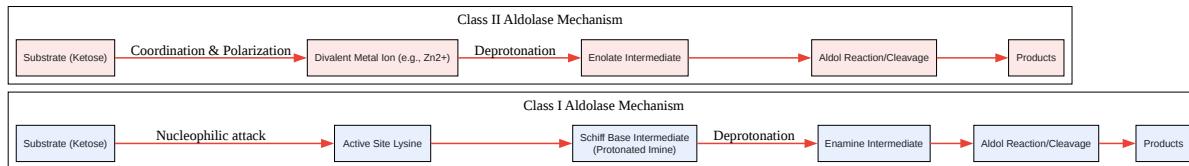
Table 2: Functional and Kinetic Data for MfnB and Fructose-Bisphosphate Aldolases

Parameter	MfnB (M. jannaschii)	MfnB (M. maripaludis)	Human Placental Aldolase (Class I)	Yeast Aldolase (Class II)
Substrate(s)	D-Glyceraldehyde-3-phosphate	D-Glyceraldehyde-3-phosphate	Fructose-1,6-bisphosphate	Fructose-1,6-bisphosphate
Product(s)	4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate	4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate	Dihydroxyacetone phosphate, Glyceraldehyde-3-phosphate	Dihydroxyacetone phosphate, Glyceraldehyde-3-phosphate
Optimal Temperature (°C)	75	45	~37	Not specified
kcat (s ⁻¹)	Not specified	Not specified	Not specified	Not specified
Km (μM)	Not specified	Not specified	20,003 (20.0 mM)	Not specified
Vmax (μmol/min/mg)	Not specified	Not specified	1.77	Not specified
Stereospecificity	Acts on D- and L-GA-3-P (prefers D)	Stereoselective for D-GA-3-P	Specific for fructose-1,6-bisphosphate	Specific for fructose-1,6-bisphosphate

Signaling and Metabolic Pathways

MfnB is a key enzyme in the **methanofuran** biosynthesis pathway. The following diagram illustrates the position of MfnB in this pathway.




[Click to download full resolution via product page](#)

Caption: The biosynthetic pathway of **methanofuran**, highlighting the role of MfnB.

Experimental Workflows and Logical Relationships

The characterization and comparison of aldolase enzymes involve a series of experimental procedures. A generalized workflow for such a comparative study is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure of the methanofuran/methanopterin-biosynthetic enzyme MJ1099 from *Methanocaldococcus jannaschii* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Structural and Functional Comparison of MfnB with Other Aldolase Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1240204#structural-and-functional-comparison-of-mfnb-with-other-aldolase-enzymes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com